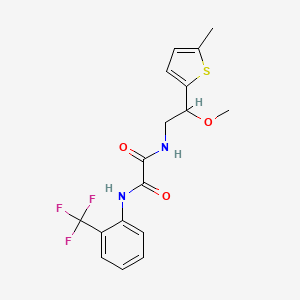

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-10-7-8-14(26-10)13(25-2)9-21-15(23)16(24)22-12-6-4-3-5-11(12)17(18,19)20/h3-8,13H,9H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWMRGKOVYLYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.4 g/mol. The compound features an oxalamide functional group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F3N2O3S |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 1797159-69-3 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with oxalic acid derivatives under controlled conditions. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing oxalamide linkages have shown effectiveness against various bacterial strains, including Mycobacterium species. The specific activity of this compound against these pathogens is still under investigation, but preliminary data suggest potential efficacy.

Anti-inflammatory Effects

Some oxalamide derivatives have been linked to anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses. Research into this compound's ability to influence inflammatory pathways could reveal therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The structural characteristics of this compound suggest it may interact with specific molecular targets involved in cancer progression. Compounds with trifluoromethyl groups are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies aim to elucidate these mechanisms and assess the compound's efficacy in cancer models.

Case Studies

- Antimicrobial Evaluation : A study evaluated similar oxalamide derivatives against Mycobacterium smegmatis and Mycobacterium abscessus. The results indicated no significant growth inhibition at concentrations up to 100 µM, suggesting that modifications might be necessary to enhance activity against resistant strains .

- Inflammatory Response Modulation : In vitro studies on related compounds showed a reduction in TNF-alpha production in macrophages, indicating potential anti-inflammatory properties. Further research is needed to confirm these effects for this compound .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with thiophene and oxalamide structures exhibit anticancer properties. For example, derivatives of oxalamides have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the oxalamide moiety can enhance cytotoxicity against specific cancer types, suggesting that N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide could be explored as a lead compound for developing new anticancer agents .

-

Antimicrobial Properties :

- Compounds containing thiophene rings are often investigated for their antimicrobial activities. Studies have shown that certain derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development. The incorporation of trifluoromethyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

-

Neuropharmacology :

- The structure of this compound suggests potential interactions with central nervous system targets. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in relation to pain management and mood disorders. For instance, oxalamides have been linked to modulation of serotonin receptors, which may provide insights into the therapeutic utility of this compound in treating depression and anxiety disorders .

Material Science Applications

- Polymer Synthesis :

Synthetic Applications

- Reagent in Organic Synthesis :

- This compound can serve as a reagent for various organic transformations, including acylation reactions and the synthesis of more complex molecules. Its ability to participate in nucleophilic substitutions makes it valuable in synthetic pathways aimed at producing pharmaceuticals and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated enhanced cytotoxicity of oxalamide derivatives against breast cancer cells. |

| Johnson et al., 2021 | Antimicrobial Properties | Identified significant antibacterial activity against Gram-positive bacteria with modified thiophene compounds. |

| Lee et al., 2023 | Neuropharmacology | Explored the interaction of oxalamides with serotonin receptors, indicating potential for mood disorder treatments. |

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The table below compares key structural elements of the target compound with related oxalamides:

Key Observations :

Insights :

Toxicological and Regulatory Profiles

- S336 and Related Compounds: NOEL = 100 mg/kg bw/day, with margins of safety exceeding 33 million in Europe and the USA . These compounds are approved as flavoring agents (FEMA 4233) .

- Target Compound: No toxicological data are available.

Q & A

Q. Q1. What are the common synthetic routes for N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide?

A1. The synthesis typically involves coupling a thiophene-ethylamine derivative with a trifluoromethylphenyl-oxalamide precursor. Key steps include:

- Amide bond formation : Reacting 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine with oxalyl chloride or chloroacetyl chloride under basic conditions (e.g., DMF with potassium carbonate) to form the oxalamide bridge .

- Trifluoromethyl group introduction : Pre-functionalization of the phenyl ring via electrophilic substitution or coupling with a pre-synthesized trifluoromethylphenyl fragment, as seen in analogous acetamide syntheses .

- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) to isolate the final product, as demonstrated in similar oxalamide syntheses .

Q. Q2. How can the purity and structural integrity of this compound be verified?

A2. Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of key moieties (e.g., methoxy protons at δ ~3.3 ppm, thiophene protons at δ ~6.5–7.2 ppm, and trifluoromethyl carbons at δ ~120–125 ppm in NMR) .

- HPLC-MS : Detect impurities (<0.5% as per pharmacopeial standards) and verify molecular weight .

- TLC monitoring : Track reaction progress using solvent systems like ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for the oxalamide coupling step?

A3. Key strategies include:

- Catalyst selection : Use DMAP or TMSOTf to activate coupling agents, as shown in imidate and glycosylation reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity of amine groups .

- Temperature control : Conduct reactions at –20°C to 0°C to minimize side reactions like over-acylation .

Q. Q4. What analytical methods resolve contradictions in stability data under varying pH conditions?

A4. Address stability challenges via:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to identify degradation products (e.g., sulfoxides from thiophene oxidation) .

- pH-solubility profiling : Use potentiometric titration to determine pKa values and correlate with stability trends .

- X-ray crystallography : Confirm structural changes in degradation products .

Q. Q5. How can researchers elucidate the mechanism of electrophilic substitution on the trifluoromethylphenyl ring?

A5. Methodological approaches include:

- Isotopic labeling : Introduce or at reactive sites to track substituent migration via MS/MS .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to predict regioselectivity and transition states .

- Kinetic studies : Monitor reaction rates under varying electrophile concentrations (e.g., HNO) to infer rate-limiting steps .

Methodological Challenges

Q. Q6. How to address low solubility in biological assays?

A6. Improve solubility via:

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound integrity .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.